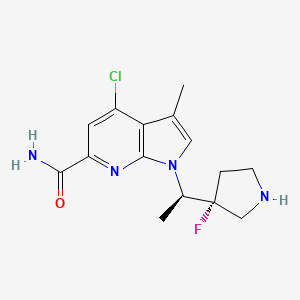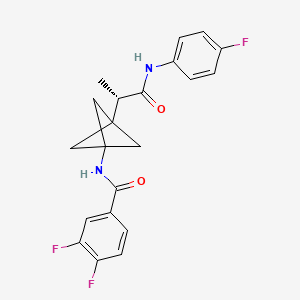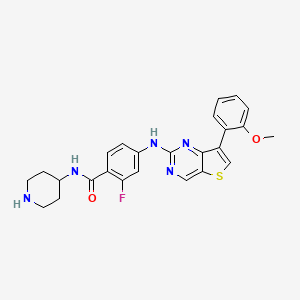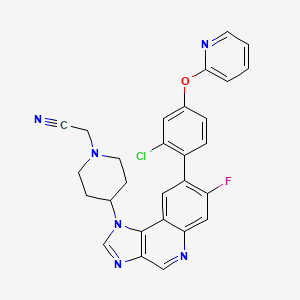
Pdk4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdk4-IN-1 is an anthraquinone derivative and a potent, orally active inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). It has an IC50 value of 84 nM, making it highly effective in inhibiting PDK4 activity . PDK4 plays a crucial role in regulating the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl coenzyme A, a key step in cellular energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pdk4-IN-1 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared using standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps .
Industrial Production Methods
The industrial production of this compound involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for scientific research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pdk4-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to its corresponding reduced forms using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pdk4-IN-1 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is enhanced, leading to increased cellular energy production through the tricarboxylic acid cycle . The molecular targets and pathways involved include the pyruvate dehydrogenase complex and various signaling pathways regulating cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pdk4-IN-1 include other pyruvate dehydrogenase kinase inhibitors such as:
- Dichloroacetate (DCA)
- AZD7545
- JX06
- Compound 8c
Uniqueness
This compound is unique due to its high potency and oral bioavailability. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, its ability to induce apoptosis and inhibit cellular proliferation distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C22H19N3O2 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19N3O2/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15/h1-7,12-13,15,23H,8-11H2 |
InChI-Schlüssel |
RUCYSQLKCYBLDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
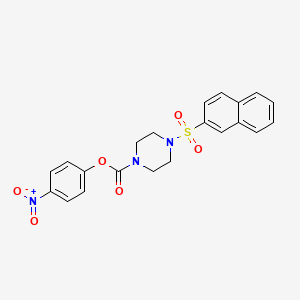
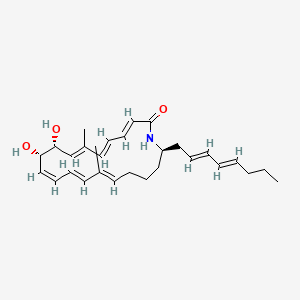
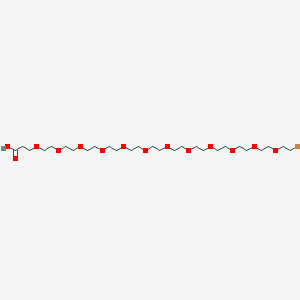
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
